molecular formula C28H48O2 B072186 Tocopherols CAS No. 1406-66-2

Tocopherols

Cat. No. B072186
CAS RN: 1406-66-2
M. Wt: 416.7 g/mol
InChI Key: QUEDXNHFTDJVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tocopherols are a class of organic compounds that are part of the vitamin E family. They are composed of various methylated phenols, many of which have vitamin E activity . Tocopherols are fat-soluble antioxidants and seem to have many other functions in the body . They are found in vegetable oils such as wheat germ oil, sunflower oil, safflower oil, palm oil, peanut oil, corn oil, and soybean oil .


Synthesis Analysis

Tocopherols are plant-derived isoprenoids with vitamin E activity, involved in diverse physiological processes in plants . Their synthesis has been extensively investigated in model plants . Tocopherols accumulate mainly as α- and γ-tocopherol .


Molecular Structure Analysis

Tocopherols are composed of a chromanol ring and a long hydrocarbon tail . The chromanol ring consists of a phenolic group with a hydroxyl (-OH) functional group and a methyl (-CH3) group . The hydrocarbon tail can vary in length and saturation, resulting in different forms of tocopherols .


Chemical Reactions Analysis

Tocopherols are amphipathic and lipid-soluble compounds that are easily oxidized when subjected to heat, light, and alkaline conditions . They consist of a polar chromanol ring and a hydrophobic 16-carbon side chain attached to the ring via the C-2 atom .


Physical And Chemical Properties Analysis

Tocopherols are lipid-soluble molecules consisting of a chromanol ring with a side chain located at the C2 position . Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols .

Scientific Research Applications

Antioxidant Properties

Tocopherols, along with tocotrienols and plastochromanols, belong to a group of lipophilic compounds also known as tocochromanols or vitamin E . They are considered to be one of the most powerful antioxidants . Their potent antioxidative properties are due to their ability to interact with polyunsaturated acyl groups and scavenge lipid peroxyl radicals and quench reactive oxygen species (ROS), thus protecting fatty acids from lipid peroxidation .

Biosynthesis in Plants

Tocopherols are solely synthesized by photosynthetic organisms including plants, algae, and cyanobacteria . In the plant model species Arabidopsis thaliana, the required genes for tocopherol biosynthesis and functional roles of tocopherols were elucidated in mutant and transgenic plants .

Biofortification of Crops

Recent research efforts have led to new outcomes for the vitamin E biosynthetic and related pathways, and new possible alternatives for the biofortification of important crops have been suggested . This includes the improvement of vitamin E content using transgenic approaches and classical breeding .

Dietary Importance

Tocopherols and tocotrienols are natural compounds of plant origin, available in nature . They are supplied in various amounts in a diet, mainly from vegetable oils, some oilseeds, and nuts . The main forms in the diet are α- and γ-tocopherol, due to the highest content in food products .

Cellular Signaling

Tocopherols signal the accumulation of 3′-phosphoadenosine 5′-phosphate in chloroplasts which helps preventing the degradation of primary messenger RNA and promotes the production of mature messenger RNA in nucleus .

Anti-inflammatory Properties

Tocopherols have been found to inhibit the signaling pathways that initiate the expression of pro-inflammatory cytokines such as nuclear factor-kappa B (NF-κB) and transcription factor 3 (STAT3) .

Mechanism of Action

Target of Action

Tocopherols, a group of soluble phenolic compounds, are primarily targeted towards reactive oxygen and nitrogen species . They exist in four different forms: α, β, δ, and γ, and are composed of a chromanol ring and a 16-carbon phytyl chain .

Mode of Action

Tocopherols act as radical scavengers . They mainly function as antioxidants for lipid bilayers . By donating hydrogen atoms to radicals, they quench free radicals . This antioxidant activity is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Biochemical Pathways

The biosynthesis of tocopherols takes place mainly in the plastids of higher plants . It involves precursors derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

The pharmacokinetic profile of tocopherol indicates a longer time of excretion for tocopherols when compared to tocotrienols . The different conjugated metabolites are excreted in the urine or feces depending on the length of their side-chain . Clearance ranged from 0.081 to 0.190 L/h for δ-tocopherol, γ-tocopherol, and β-tocopherol .

Result of Action

Tocopherols act as free radical scavengers, protecting cells and tissues from oxidative damage caused by harmful reactive oxygen species (ROS) . This antioxidant activity helps reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders . Moreover, tocopherols show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an indicator of stress tolerance in plants .

Action Environment

Tocopherols’ function is beyond antioxidant activities, as in some cases, it plays a major role in cell signaling . Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high tocopherol contents .

Future Directions

Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high Tocopherol contents .

properties

IUPAC Name

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDXNHFTDJVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044075
Record name gamma-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tocopherols

CAS RN

7616-22-0, 1406-66-2
Record name DL-γ-Tocopherol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7616-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherol [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Tocopherol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name gamma-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tocopherols
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-TOCOPHEROL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocopherols
Reactant of Route 2
Reactant of Route 2
Tocopherols
Reactant of Route 3
Reactant of Route 3
Tocopherols
Reactant of Route 4
Reactant of Route 4
Tocopherols
Reactant of Route 5
Tocopherols
Reactant of Route 6
Tocopherols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.